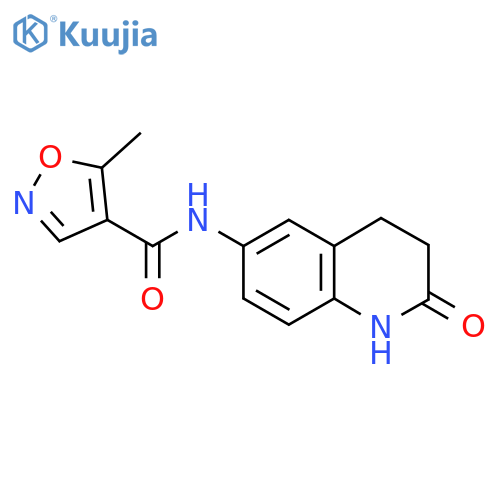Cas no 1428348-45-1 (5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide)

1428348-45-1 structure
商品名:5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide
- 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide
- AKOS024558828
- 1428348-45-1
- 5-METHYL-N-(2-OXO-3,4-DIHYDRO-1H-QUINOLIN-6-YL)-1,2-OXAZOLE-4-CARBOXAMIDE
- CHEMBL4993713
- F6436-0084
-
- インチ: 1S/C14H13N3O3/c1-8-11(7-15-20-8)14(19)16-10-3-4-12-9(6-10)2-5-13(18)17-12/h3-4,6-7H,2,5H2,1H3,(H,16,19)(H,17,18)
- InChIKey: NXCKLGOOCHILQO-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC2C=C(C=CC=2N1)NC(C1C=NOC=1C)=O
計算された属性
- せいみつぶんしりょう: 271.09569129g/mol
- どういたいしつりょう: 271.09569129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6436-0084-30mg |
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide |
1428348-45-1 | 30mg |
$178.5 | 2023-09-09 | ||
| Life Chemicals | F6436-0084-1mg |
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide |
1428348-45-1 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6436-0084-2mg |
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide |
1428348-45-1 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6436-0084-40mg |
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide |
1428348-45-1 | 40mg |
$210.0 | 2023-09-09 | ||
| Life Chemicals | F6436-0084-50mg |
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide |
1428348-45-1 | 50mg |
$240.0 | 2023-09-09 | ||
| Life Chemicals | F6436-0084-100mg |
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide |
1428348-45-1 | 100mg |
$372.0 | 2023-09-09 | ||
| Life Chemicals | F6436-0084-5μmol |
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide |
1428348-45-1 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6436-0084-15mg |
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide |
1428348-45-1 | 15mg |
$133.5 | 2023-09-09 | ||
| Life Chemicals | F6436-0084-10μmol |
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide |
1428348-45-1 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6436-0084-3mg |
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide |
1428348-45-1 | 3mg |
$94.5 | 2023-09-09 |
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide 関連文献
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
2. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
1428348-45-1 (5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide) 関連製品
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
